Stereochemical Identity: Chiral 1-Chloro-2-methylpentane vs. Achiral 2-Chloro-2-methylpentane
Radical chlorination of 2-methylpentane yields a suite of monochloro products, including 1-chloro-2-methylpentane, 2-chloro-2-methylpentane, and several others . A critical differentiation exists at the molecular stereocenter level: 1-chloro-2-methylpentane possesses exactly one chiral center (at the C2 carbon), making it a chiral molecule, whereas 2-chloro-2-methylpentane (the tertiary isomer) is achiral due to the symmetric substitution at the C2 carbon . The presence of a stereocenter in 1-chloro-2-methylpentane is confirmed by its structural description, which includes one undefined stereocenter .
| Evidence Dimension | Presence of a Chiral Center |
|---|---|
| Target Compound Data | Contains exactly one stereocenter (chiral) |
| Comparator Or Baseline | 2-Chloro-2-methylpentane contains zero stereocenters (achiral) |
| Quantified Difference | Chiral vs. Achiral |
| Conditions | Structural analysis of monochloro products from 2-methylpentane radical chlorination |
Why This Matters
This is a binary, non-negotiable selection criterion for applications requiring chiral building blocks or enantioselective synthesis.
